molecular formula C11H13N7 B161226 (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine CAS No. 140134-20-9

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Cat. No. B161226
CAS RN: 140134-20-9
M. Wt: 243.27 g/mol
InChI Key: SJTPNWLLDKCASW-GHMZBOCLSA-N
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Description

Pyrrolidine is a nitrogen-containing heterocyclic compound . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs . Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .


Synthesis Analysis

A simple protocol for convenient construction of pyrrolo [3,4-b]pyridine skeleton was successfully developed by base promoted three-component reaction of β-enamino imide, aromatic aldehydes and malononitrile as well as its ester and amide derivatives .


Molecular Structure Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Chemical Reactions Analysis

The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds . The 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine analogs can vary greatly depending on their specific structure. For example, (3R,4R)-Pyrrolidine-3,4-diol has a molecular weight of 103.12 and is a solid at room temperature .

Scientific Research Applications

  • Factor Xa Inhibitor Development : A study by Anselm et al. (2010) investigated a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including a clinical candidate, for their factor Xa inhibitory activity. This compound showed excellent selectivity and good pharmacokinetic properties, highlighting its potential in antithrombotic therapy (Anselm et al., 2010).

  • Catalysis and Ligand Development : Research by Nagel and Rieger (1988) focused on the synthesis and separation of diastereomeric pyrrolidines with multiple stereocenters. These compounds, including variations of the (3R,4R)-pyrrolidine structure, have applications in enantioselective catalysis (Nagel & Rieger, 1988).

  • H3 Receptor Antagonists : A novel series of 3,4-diaza-bicyclo compounds, structurally related to (3R,4R)-pyrrolidine, were designed as H3 receptor antagonists. One diastereomer demonstrated high binding affinity and selectivity, along with potent wake-promoting activity in vivo (Hudkins et al., 2015).

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine core similar to (3R,4R)-pyrrolidine. This compound showed high potency against influenza, illustrating the potential of pyrrolidine derivatives in antiviral drugs (Wang et al., 2001).

  • Anticancer Applications : Fiaux et al. (2005) studied new substituted pyrrolidine-3,4-diol derivatives for their ability to inhibit alpha-mannosidase activity and impact human tumor cells. Certain derivatives showed significant growth inhibitory properties, suggesting the potential use of pyrrolidine derivatives in cancer therapy (Fiaux et al., 2005).

  • Nucleic Acid Research : Filichev and Pedersen (2003) synthesized N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and incorporated it into oligodeoxynucleotides, forming intercalating nucleic acids (INAs). This study highlights the role of pyrrolidine derivatives in DNA and RNA research (Filichev & Pedersen, 2003).

Mechanism of Action

Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For example, (3R,4R)-Pyrrolidine-3,4-diol has hazard statements H315, H319, H335 and precautionary statements P261, P280, P305, P338, P351 .

properties

IUPAC Name

(3R,4R)-3,4-diazido-1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTPNWLLDKCASW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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